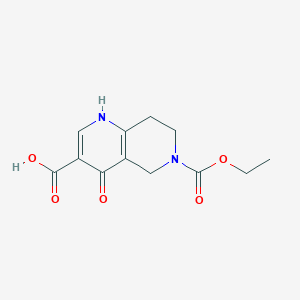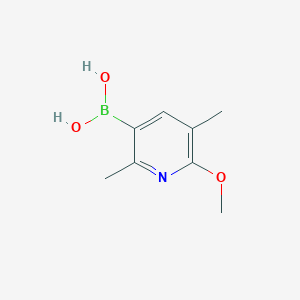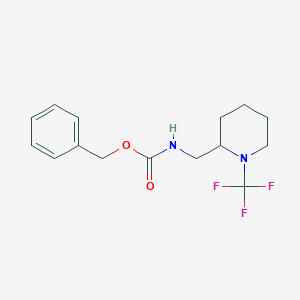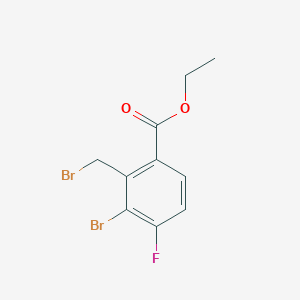
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and ethyl ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate typically involves the bromination of ethyl 4-fluorobenzoate followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, along with a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding ethyl 3-bromo-2-(methyl)-4-fluorobenzoate.
Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxylic acid or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 3-azido-2-(bromomethyl)-4-fluorobenzoate, ethyl 3-thio-2-(bromomethyl)-4-fluorobenzoate, and ethyl 3-methoxy-2-(bromomethyl)-4-fluorobenzoate.
Reduction: The major product is ethyl 3-bromo-2-(methyl)-4-fluorobenzoate.
Oxidation: Products include ethyl 3-bromo-2-(carboxy)-4-fluorobenzoate and ethyl 3-bromo-2-(formyl)-4-fluorobenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromine and fluorine atoms can be used as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate involves its interaction with molecular targets through its bromine and fluorine atoms. These atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ester group allows it to be hydrolyzed under physiological conditions, releasing the active bromomethyl and fluorobenzoate moieties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-2-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different reactivity and applications.
Ethyl 3-bromo-4-fluorobenzoate:
Ethyl 2-(bromomethyl)-4-fluorobenzoate: The position of the bromomethyl group is different, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and ethyl ester functional groups, which confer distinct chemical properties and a wide range of applications.
Eigenschaften
Molekularformel |
C10H9Br2FO2 |
|---|---|
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
ethyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)6-3-4-8(13)9(12)7(6)5-11/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
LFSRWPWJVOIZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)

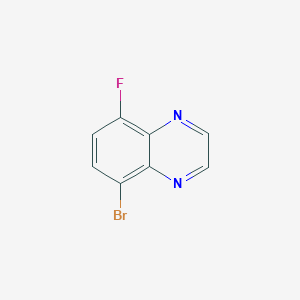
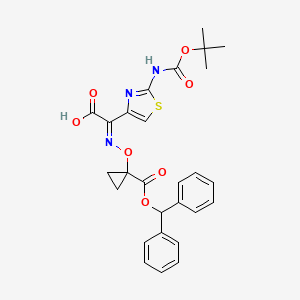
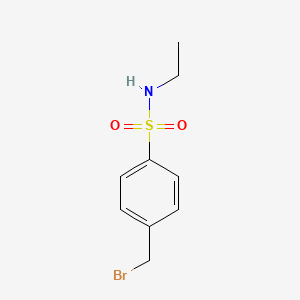
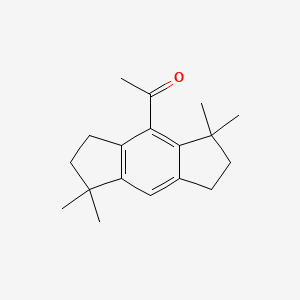
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)
![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

